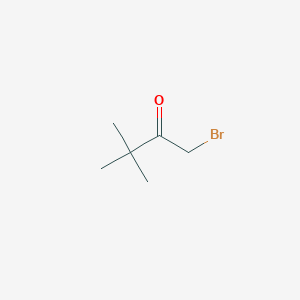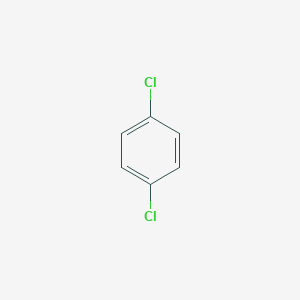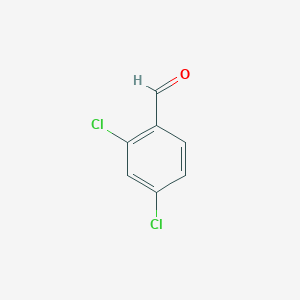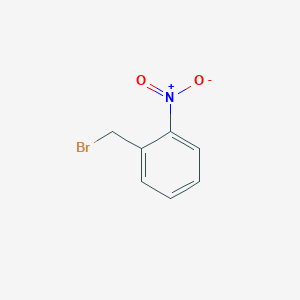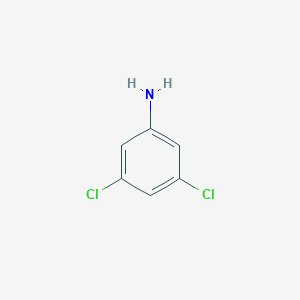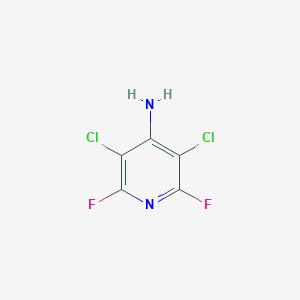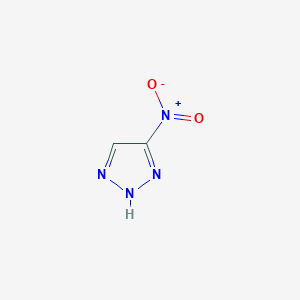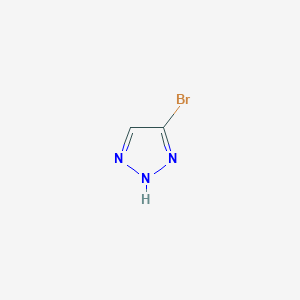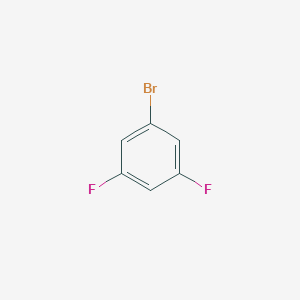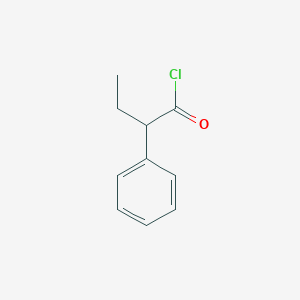
2-苯基丁酰氯
描述
2-Phenylbutyryl chloride is a chemical compound utilized in organic synthesis. It serves as an intermediate in the preparation of various pharmacologically active molecules and in the synthesis of complex organic structures. This compound is particularly noteworthy for its involvement in the Friedel-Crafts acylation reactions, a cornerstone method in organic chemistry for introducing acyl groups into aromatic rings.
Synthesis Analysis
The synthesis of 2-Phenylbutyryl chloride-related compounds can involve several key strategies, including Friedel-Crafts acylation. For instance, 2-(4′-Substituted phenyl)-Δ1-pyrrolines, structurally related to 2-Phenylbutyryl chloride, can be synthesized through the hydrolysis of 4′-substituted-4-phthalimidobutyrophenones, which in turn are obtained from the Friedel-Crafts acylation between substituted benzenes and γ-phthalimidobutyryl chloride (Cheng, Piantadosi, & Irvin, 1968).
Molecular Structure Analysis
The molecular structure of compounds derived from 2-Phenylbutyryl chloride can be intricate. For example, the chiral 1:2 adduct of ethyl 2-Phenylbutyl sulphide-mercury (II) chloride exhibits a complex molecular structure as determined by X-ray diffraction, highlighting the diversity of structures that can be obtained from reactions involving 2-Phenylbutyryl chloride-related compounds (Biscarini et al., 2020).
Chemical Reactions and Properties
2-Phenylbutyryl chloride and its derivatives undergo various chemical reactions, showcasing a wide range of chemical properties. For instance, the synthesis of 2-Methyl-2-hydroxy-1-phenyl-1-butanone from 2-methylbutyryl chloride demonstrates the compound's utility in complex organic transformations (Fan Li-chang, 2008).
科学研究应用
Pharmaceutical Applications :
- Alkyl (R)-2-hydroxy-4-phenylbutyrates, which can be derived from 2-Phenylbutyryl chloride, are used to produce angiotensin-converting enzyme inhibitors, offering potential treatments for hypertension with high yield and stereoselectivity using baker's yeast (Dao et al., 1998).
- 4-Phenylbutyrate has been used in treating cystic fibrosis bronchial epithelial cells, leading to the expression of differentially expressed proteins involved in chaperones, catalytic enzymes, and cellular defense (Singh et al., 2006).
Chemical Synthesis and Polymer Applications :
- 4-Polystyryltriphenylmethyl chloride, a derivative, facilitates the synthesis of amino acid derivatives and peptides, showing promise in pharmaceutical and biotechnology applications (Barlos et al., 1988).
- Dibutylphthalate softens heterocyclic polyacrylamides, demonstrating a method for estimating optimal plasticization weights for other polymers and plasticizers (Al-Tamimi et al., 2015).
- Phenolic ester-based initiators, potentially derived from 2-Phenylbutyryl chloride, effectively initiate transition metal mediated living polymerization, enabling efficient polymerization of various alkyl methacrylates (Haddleton & Waterson, 1999).
Material Science and Electrochemistry :
- Electroreduction of arylethyl chlorides at silver cathodes in the presence of carbon dioxide has been shown to synthesize 2-arylpropanoic acids efficiently, indicating a significant application in electrochemistry and material synthesis (Isse et al., 2005).
- PVC-based membrane sensors selective for various ions, including vanadyl and uranyl, have been developed using components derivable from 2-Phenylbutyryl chloride. These sensors show promise in environmental and analytical chemistry for ion detection and quantification (Jain et al., 1998; Zidan et al., 2014).
安全和危害
2-Phenylbutyryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
属性
IUPAC Name |
2-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMHCMPIAYMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308142 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyryl chloride | |
CAS RN |
36854-57-6 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36854-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036854576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36854-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

